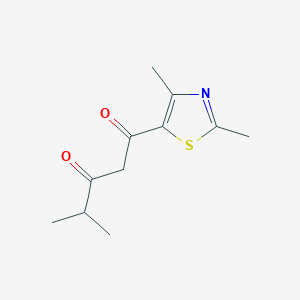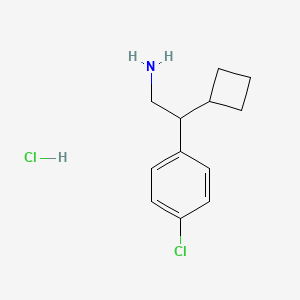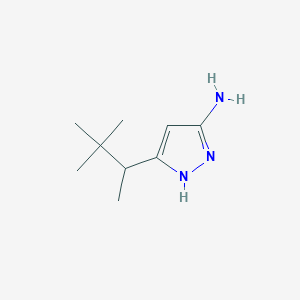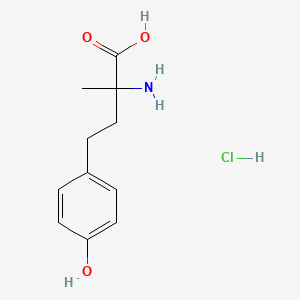amine](/img/structure/B13476746.png)
[2,2-Dimethyl-3-(pyrrolidin-1-yl)propyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further substituted with a dimethyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine typically involves the reaction of 2,2-dimethyl-3-bromopropylamine with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine: Lacks the methylamine group.
3-(Pyrrolidin-1-yl)propylamine: Lacks the dimethyl substitution.
N-Methylpyrrolidine: Lacks the propyl chain and dimethyl substitution.
Uniqueness
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethyl group and the methylamine group enhances its versatility in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N,2,2-trimethyl-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10(2,8-11-3)9-12-6-4-5-7-12/h11H,4-9H2,1-3H3 |
Clave InChI |
RREOLRQPNVHSFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC)CN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)


![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)






